Chlorine monoxide

Overview

Description

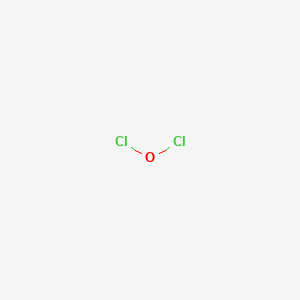

Chlorine monoxide (Cl₂O), also known as dithis compound, is a chlorine oxide with the molecular formula Cl₂O. It is a yellowish-red gas at room temperature and acts as the anhydride of hypochlorous acid (HOCl) . Cl₂O is synthesized through the reaction of chlorine gas with mercury(II) oxide or via controlled decomposition of HOCl . Its molecular structure features a bent geometry with an oxygen atom centrally bonded to two chlorine atoms. Cl₂O is a potent chlorinating agent, widely used in organic synthesis to introduce chlorine atoms into substrates .

Chemical Reactions Analysis

Role of CFCs

Chlorofluorocarbons (CFCs) have a significant impact on the concentration of chlorine radicals in the stratosphere . CFCs are nonreactive and can pass into the stratosphere, where they undergo photodissociation to form chlorine radicals. These radicals readily form this compound, continuing the ozone depletion cycle .

This compound in the Antarctic Ozone Hole

During the springtime formation of the ozone hole in the Antarctic stratosphere, specific chemical reactions occur on polar stratospheric clouds . These reactions transform chlorine species from forms that do not cause ozone depletion into forms that do, including this compound. The amount of reactive chlorine in these regions is much higher than in middle latitudes, leading to faster chemical ozone destruction .

Reactions with Other Compounds

This compound can also react with other chemical species in various environments. For example, it can act as a chlorinating agent in reactions with organic compounds .

Equilibrium with Chlorine Peroxide

The thermal equilibrium between this compound (ClO) and its dimer, chlorine peroxide (ClOOCl), is a key parameter in determining the nighttime partitioning of active chlorine in the winter-spring polar vortex . The equilibrium constant (Keq) can tune the efficiency of chlorine-mediated ozone destruction .

The equilibrium is defined as:

The thermal equilibrium constant (Keq) between ClO and ClOOCl has been determined as a function of temperature .

Rate Constants

About 200 rate constants of ClO reactions have been collected and grouped according to chemical structure . ClO can react with various organic and inorganic compounds, with rate constants depending on the specific reaction conditions .

Q & A

Basic Research Questions

Q. Q1. What are the primary experimental methods for synthesizing chlorine monoxide (ClO) in laboratory settings?

ClO is synthesized via controlled reactions to avoid explosive hazards. A common method involves reacting yellow mercury(II) oxide (HgO) with chlorine gas (Cl₂) at low temperatures . Another approach uses hypochlorous acid (HClO) dehydration under controlled conditions, producing ClO gas, which is stabilized at temperatures below −80°C . Researchers must use inert materials (e.g., glass or Teflon) and monitor reaction kinetics due to ClO’s instability and explosive nature.

Q. Q2. How does this compound contribute to stratospheric ozone depletion?

ClO acts as a catalytic intermediate in ozone destruction. Chlorine radicals (Cl•), derived from chlorofluorocarbons (CFCs), react with ozone (O₃) to form ClO and oxygen (O₂). ClO further reacts with another ClO molecule or oxygen atoms, regenerating Cl• and perpetuating the cycle. Each Cl• radical can degrade thousands of O₃ molecules before forming stable Cl₂O . Experimental validation includes atmospheric measurements showing inverse correlations between ClO and O₃ concentrations in the Antarctic ozone hole .

Q. Q3. What safety protocols are critical for handling ClO in laboratory experiments?

ClO’s extreme reactivity and toxicity necessitate:

- Storage at cryogenic temperatures (<−80°C) to prevent decomposition .

- Use of explosion-proof equipment and inert gas purging systems.

- Real-time monitoring via gas sensors for ClO and byproducts (e.g., HClO). Toxicological guidelines from the Agency for Toxic Substances and Disease Registry (ATSDR) recommend respiratory protection and emergency ventilation .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in kinetic data for ClO decomposition pathways?

ClO decomposition follows photochemical or thermal pathways, with conflicting reports on reaction orders. For example, Sidgwick (1950) classified decomposition as second-order at 100–140°C , while later studies suggest mixed mechanisms under varying pressures. Methodological solutions include:

- Isotopic labeling (e.g., ³⁶Cl) to trace reaction intermediates.

- High-resolution mass spectrometry to distinguish between ClO dimerization (forming Cl₂O₂) and disproportionation .

- Computational modeling (e.g., density functional theory) to validate experimental activation energies .

Q. Q5. What advanced analytical techniques are used to quantify ClO in atmospheric samples?

- UV-Vis Spectroscopy : Detects ClO absorption bands at 260–300 nm, calibrated against known standards .

- Chemical Ionization Mass Spectrometry (CIMS) : Provides parts-per-trillion sensitivity for ClO in stratospheric air samples .

- Laser-Induced Fluorescence (LIF) : Maps ClO spatial distribution in reaction chambers, critical for studying heterogeneous catalysis on polar stratospheric clouds .

Q. Q6. How do temperature gradients affect ClO reactivity in metal chlorination processes?

In high-temperature systems (e.g., Nb₂O₅ chlorination), ClO’s role shifts with thermal conditions. At 800°C, ClO primarily forms NbCl₅, while temperatures >1000°C promote NbOCl₃ formation. Researchers use fixed-bed reactors and shrinking-core models to analyze diffusion-limited kinetics, with Arrhenius plots revealing activation energies of ~120 kJ/mol .

Q. Data Interpretation and Contradictions

Q. Q7. How can conflicting data on ClO’s aqueous solubility be reconciled?

Early studies reported ClO solubility >100 L/g in water at 0°C , but modern electrochemical methods show pH-dependent solubility due to rapid hydrolysis into HClO. Discrepancies arise from measurement techniques:

- Traditional manometry may overestimate solubility by including hydrolysis products.

- In-situ Raman spectroscopy isolates ClO’s spectral signatures in aqueous solutions, improving accuracy .

Q. Q8. What methodological gaps exist in modeling ClO’s role in ozone-depleting cycles?

While the Molina-Rowland mechanism explains ClO’s catalytic role, models often underestimate ClO dimer (Cl₂O₂) formation rates in polar vortices. Satellite-based limb-sounding instruments (e.g., Aura/MLS) and laboratory studies using cryogenic matrix isolation are addressing these gaps .

Comparison with Similar Compounds

Chlorine Dioxide (ClO₂)

Molecular Structure and Properties :

- Formula : ClO₂ (a paramagnetic radical with a bent structure).

- Oxidation State : Chlorine at +4.

- Stability : Decomposes explosively under heat or light but is stable in dilute solutions.

Applications: ClO₂ is a strong oxidizer and disinfectant, extensively used in water treatment and pulp bleaching.

Key Differences :

- Reactivity : ClO₂ is less selective in chlorination reactions compared to Cl₂O, which enables controlled chlorination in organic synthesis .

- Environmental Impact : ClO₂ generates fewer harmful byproducts (e.g., trihalomethanes) in water treatment compared to chlorine gas, whereas Cl₂O is primarily a laboratory-scale reagent .

Dichlorine Heptoxide (Cl₂O₇)

Molecular Structure and Properties :

- Formula : Cl₂O₇ (a covalent oxide with a central Cl-O-Cl bridge).

- Oxidation State : Chlorine at +5.

- Stability : Highly unstable; explodes upon mechanical shock or heating.

Applications :

Cl₂O₇ is a precursor to perchloric acid (HClO₄) and serves as a strong oxidizing agent in niche industrial processes.

Key Differences :

- Acidity : Cl₂O₇ reacts violently with water to form HClO₄, while Cl₂O produces HOCl .

- Oxidizing Power : Cl₂O₇’s higher oxidation state (+7 vs. Cl₂O’s +1) makes it a more aggressive oxidizer but less practical for controlled reactions .

Hypochlorous Acid (HOCl)

Molecular Structure and Properties :

- Formula : HOCl (a weak acid with a linear structure).

- Oxidation State : Chlorine at +1.

- Stability : Decomposes into Cl₂O and water in concentrated forms.

Applications :

HOCl is a disinfectant in healthcare and water treatment. It is less stable than Cl₂O in bulk but effective in aqueous solutions .

Key Differences :

- Reactivity: Cl₂O is more reactive in non-aqueous chlorination reactions. For example, Cl₂O chlorinates dimethenamid 7.6 million times faster than HOCl under similar conditions .

- Synthesis : HOCl is the hydrolysis product of Cl₂O, highlighting their interconversion in aqueous systems .

Chlorine Monoxide Radical (ClO·)

Molecular Structure and Properties :

- Formula : ClO· (a diatomic radical).

- Oxidation State : Chlorine at +2.

- Stability : Transient species in atmospheric chemistry.

ClO· participates in catalytic cycles that break down ozone, whereas Cl₂O is primarily a tropospheric compound .

Data Tables

Table 1: Structural and Chemical Properties

| Property | Cl₂O | ClO₂ | Cl₂O₇ | HOCl |

|---|---|---|---|---|

| Molecular Formula | Cl₂O | ClO₂ | Cl₂O₇ | HOCl |

| Oxidation State | +1 | +4 | +7 | +1 |

| Structure | Bent | Bent (radical) | O₃Cl-O-ClO₂ | Linear |

| Stability | Decomposes at RT | Stable in solution | Explosive | Unstable in bulk |

| Primary Use | Chlorination | Disinfection | Perchlorate synthesis | Disinfection |

Table 2: Reactivity Comparison in Chlorination

| Compound | Rate Constant (M⁻¹s⁻¹) | Selectivity | Key Application |

|---|---|---|---|

| Cl₂O | 1.37 × 10⁶ | High | Organic synthesis |

| ClO₂ | 1.21 × 10³ (estimated) | Moderate | Water treatment |

| HOCl | 0.18 | Low | Surface disinfection |

Research Findings and Environmental Considerations

- Reactivity : Cl₂O outperforms HOCl and Cl₂ in chlorination efficiency due to its electrophilic chlorine atoms, making it ideal for synthesizing chlorinated organic compounds .

Properties

CAS No. |

7791-21-1 |

|---|---|

Molecular Formula |

ClO Cl2O |

Molecular Weight |

86.9 g/mol |

IUPAC Name |

chloro hypochlorite |

InChI |

InChI=1S/Cl2O/c1-3-2 |

InChI Key |

RCJVRSBWZCNNQT-UHFFFAOYSA-N |

SMILES |

O(Cl)Cl |

Canonical SMILES |

O(Cl)Cl |

boiling_point |

2.2 °C |

Color/Form |

Reddish-brown liquid Yellowish-brown gas Red-yellow gas |

density |

3.552 g/L |

melting_point |

-120.6 °C |

Key on ui other cas no. |

7791-21-1 |

physical_description |

Chlorine monoxide is a red-yellow gas. Very reactive and unstable. Unusually stored as hydrate in frozen form. Used as a wood bleach, biocide and swimming pool treatment. |

Pictograms |

Corrosive; Environmental Hazard |

solubility |

Very soluble in water Soluble in carbon tetrachloride |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.